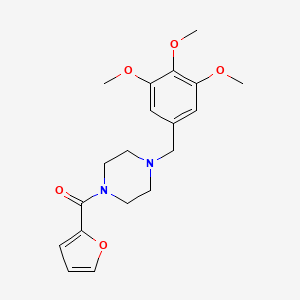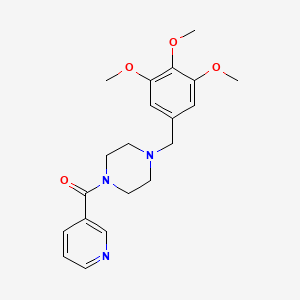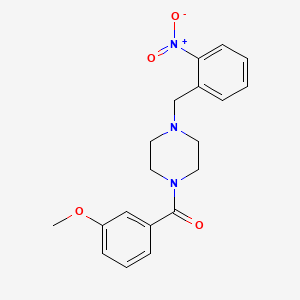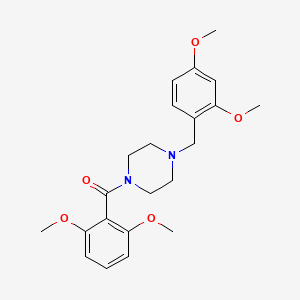![molecular formula C23H23FN2O2 B3458185 1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458185.png)
1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine
Übersicht
Beschreibung
1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine, also known as FBMN-1, is a chemical compound that has gained much attention in the scientific community due to its potential applications in the field of pharmacology. FBMN-1 is a piperazine derivative that has been synthesized using various methods.
Wirkmechanismus
1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been reported to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. The SSRI activity of 1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine is responsible for its antidepressant and anxiolytic effects, while the sigma-1 receptor agonist activity is responsible for its anticancer properties.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been reported to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters. 1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has several advantages for lab experiments, including its high yield and its ability to selectively target specific receptors. However, its limitations include its potential toxicity and the need for further studies to determine its long-term effects.
Zukünftige Richtungen
1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has potential applications in the treatment of various diseases, including cancer, depression, and anxiety. Future studies should focus on determining its long-term effects and its potential as a therapeutic agent. Other future directions include the development of more efficient synthesis methods and the exploration of its potential applications in other fields, such as agriculture and material science.
In conclusion, 1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine is a chemical compound that has gained much attention in the scientific community due to its potential applications in the field of pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been studied for its potential applications in the treatment of various diseases, including cancer, depression, and anxiety. It has been reported to have anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells. 1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has also been shown to have antidepressant and anxiolytic effects by modulating the levels of neurotransmitters in the brain.
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2/c1-28-22-11-8-17-4-2-3-5-20(17)21(22)16-25-12-14-26(15-13-25)23(27)18-6-9-19(24)10-7-18/h2-11H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJMXJLZOASNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458119.png)





![1-(phenylacetyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3458152.png)
![1-(phenoxyacetyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3458162.png)




